

Foreword: The Quintessence of Solubility in Chemical Science

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Methylquinolinium iodide*

Cat. No.: B1211908

[Get Quote](#)

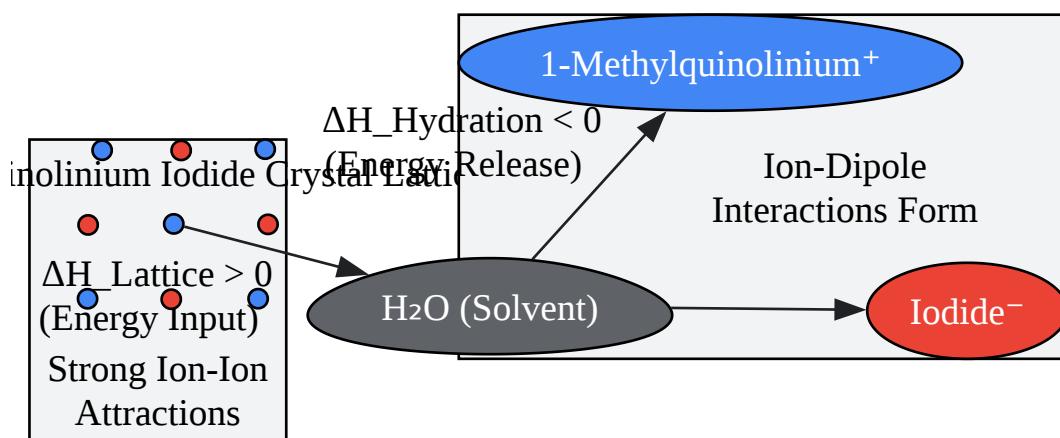
For the researcher, the drug development professional, or the synthetic chemist, solubility is not merely a physical property; it is a foundational parameter that dictates the utility, bioavailability, and application of a chemical entity. The dissolution of a compound in a solvent, particularly in an aqueous medium, is a complex interplay of thermodynamic forces. This guide provides a comprehensive exploration of the aqueous solubility of **1-methylquinolinium iodide**, a archetypal quaternary ammonium salt. We will dissect the theoretical underpinnings of its dissolution, present the available quantitative data, and provide a rigorous, field-proven protocol for its experimental determination. This document is structured not as a rigid template, but as a logical narrative, designed to impart a deep and practical understanding of the subject matter.

The Subject: 1-Methylquinolinium Iodide - Structure and Significance

1-Methylquinolinium iodide is an organic salt belonging to the quinolinium class of compounds.^[1] It consists of a positively charged 1-methylquinolinium cation and an iodide anion. The cation features a quinoline ring system, a bicyclic aromatic heterocycle, where the nitrogen atom is quaternized by a methyl group.^[2] This quaternization results in a permanent positive charge, rendering the molecule ionic in nature.

Quinolinium salts are precursors and reagents in organic synthesis and have garnered significant interest for their diverse biological activities, including antimicrobial and antitumor

properties.^[1]^[3] Understanding their interaction with water is paramount for any application in biological systems or aqueous-phase reactions.


The Theoretical Framework: A Thermodynamic Perspective on Dissolution

The dissolution of an ionic solid like **1-methylquinolinium iodide** in water is a spontaneous process governed by the change in Gibbs Free Energy (ΔG).^[4] For dissolution to be favorable, ΔG must be negative. The process can be conceptually broken down into three energetic steps, as described by Hess's Law.^[5]

- Lattice Energy ($\Delta H_{\text{Lattice}}$): The endothermic energy required to break the ion-ion electrostatic attractions holding the 1-methylquinolinium cations and iodide anions together in the crystal lattice.
- Solvent Reorganization Energy ($\Delta H_{\text{Solvent}}$): The endothermic energy needed to overcome the intermolecular forces (primarily hydrogen bonds) between water molecules to create cavities for the ions.
- Hydration Energy ($\Delta H_{\text{Hydration}}$): The exothermic energy released when ion-dipole interactions form between the ions and surrounding water molecules.

The overall enthalpy of solution ($\Delta H_{\text{Solution}}$) is the sum of these steps.^[6] Dissolution is driven by both this enthalpy change and the change in entropy (ΔS), which is typically positive as the ordered crystal lattice disperses into a disordered solution.^[4]

The diagram below visualizes the molecular interactions governing this process.

[Click to download full resolution via product page](#)

Caption: Dissolution of **1-methylquinolinium iodide** in water.

Quantitative Solubility Data & Influencing Factors

While specific quantitative solubility data for the parent **1-methylquinolinium iodide** is not readily available in public literature, data for closely related derivatives provide valuable insight. For instance, **5-Amino-1-methylquinolinium iodide** exhibits a notable solubility in water.

Compound Name	Solvent	Temperature	Solubility	Reference
5-Amino-1-methylquinolinium iodide	Water (H ₂ O)	Not Specified	10 mg/mL	
5-Amino-1-methylquinolinium iodide	DMSO	Not Specified	2 mg/mL	

It is generally observed that chloride salts tend to be more water-soluble than their iodide counterparts due to differences in lattice energy and hydration energy.[\[7\]](#)

Key Factors Modulating Aqueous Solubility

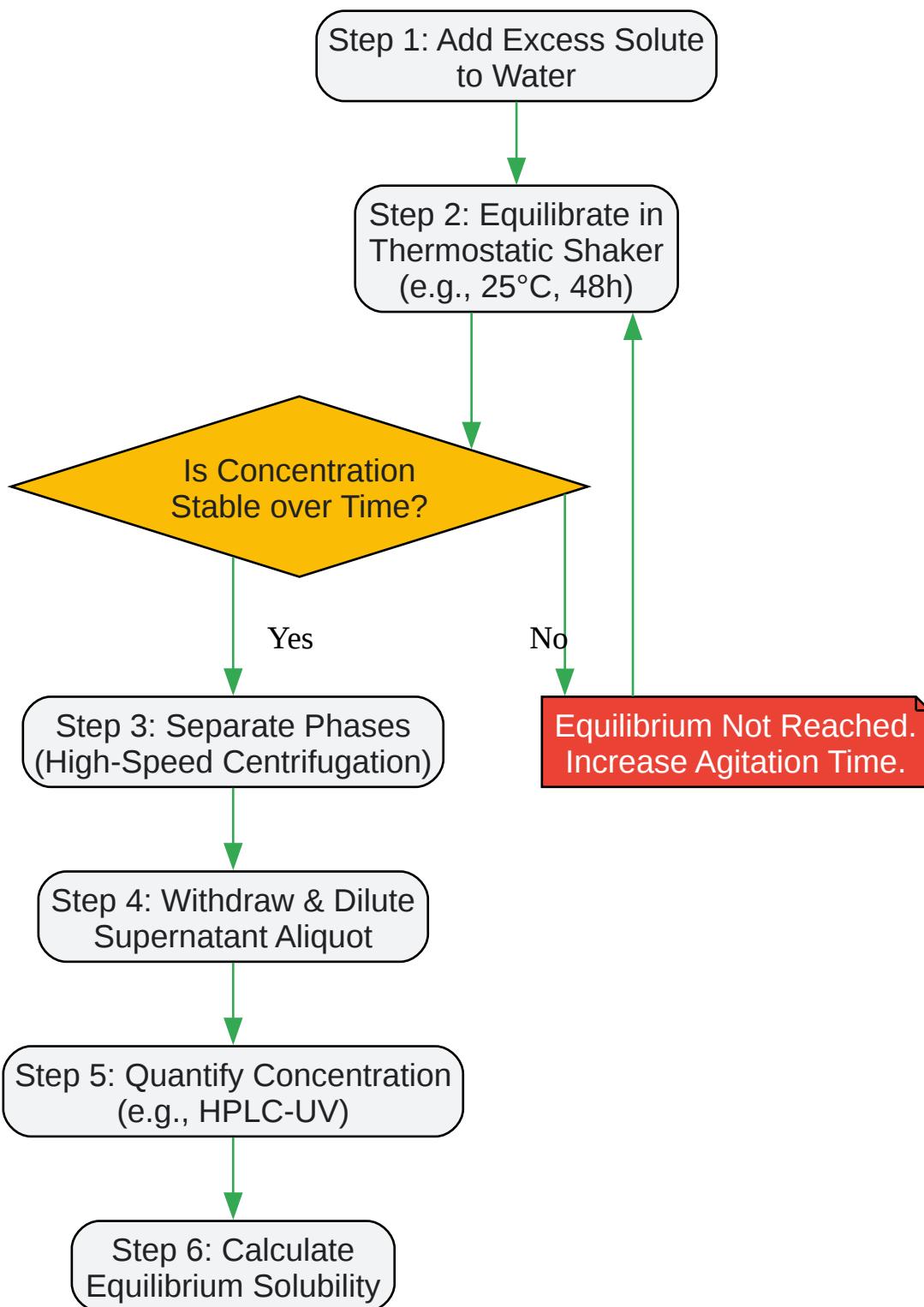
- Temperature: The dissolution of most salts, including quinolinium salts, is an endothermic process ($\Delta H_{\text{Solution}} > 0$). According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.^[8] Experimental determination across a range of temperatures is necessary to quantify this relationship.
- pH: For the parent **1-methylquinolinium iodide**, pH is not expected to significantly influence solubility. The quaternary cation is permanently charged and lacks acidic or basic functional groups that would ionize within a typical aqueous pH range. However, for derivatives with ionizable groups (e.g., 5-amino or 8-hydroxy substituents), pH becomes a critical determinant of solubility.^{[9][10]}
- The Common Ion Effect: The solubility of **1-methylquinolinium iodide** is suppressed in a solution that already contains either 1-methylquinolinium⁺ or iodide⁻ ions from another source (e.g., sodium iodide). This phenomenon, known as the common ion effect, is another manifestation of Le Chatelier's principle, where the presence of a product ion shifts the dissolution equilibrium back towards the solid, undissolved state.^[11]

Experimental Protocol: The Saturation Shake-Flask Method

The gold standard for determining equilibrium solubility is the saturation shake-flask method.^{[12][13]} This technique ensures that the system reaches thermodynamic equilibrium, providing a reliable and reproducible measurement.

Rationale and Self-Validation

This protocol is a self-validating system. The key is ensuring true equilibrium. This is confirmed by measuring the concentration in the supernatant at successive time points (e.g., 24, 48, and 72 hours). The system is at equilibrium when these measurements plateau, indicating the solution is saturated and the concentration is stable. The analysis of the remaining solid by techniques like XRPD or DSC at the end of the experiment validates that the compound has not undergone a phase change or degradation.^[12]


Step-by-Step Methodology

- Preparation:

- Add an excess amount of solid **1-methylquinolinium iodide** to a known volume of purified water (e.g., 20 mg into 2 mL of water) in a sealed, inert vial.
- Causality: Using an excess of solid material is crucial to ensure that the solution achieves saturation.[10]
- Equilibration:
 - Place the vial in a thermostatic orbital shaker set to a precise temperature (e.g., 25.0 ± 0.1 °C).
 - Agitate the suspension for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.
 - Causality: Continuous agitation maximizes the solid-liquid surface area, accelerating the dissolution process. Precise temperature control is non-negotiable, as solubility is highly temperature-dependent.[10][14]
- Phase Separation:
 - Remove the vial from the shaker and let it stand at the same constant temperature for a short period to allow larger particles to settle.
 - Centrifuge the suspension at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
 - Causality: Centrifugation provides a clean separation of the saturated supernatant from the undissolved solid without introducing temperature fluctuations that could occur with filtration of small volumes.
- Sample Preparation and Analysis:
 - Carefully withdraw a precise aliquot of the clear supernatant.
 - Dilute the aliquot gravimetrically or volumetrically with an appropriate solvent (e.g., water or mobile phase) to bring the concentration within the linear range of the analytical method.

- Causality: Accurate dilution is critical for accurate quantification. The concentration must fall within the calibrated range of the detector for the result to be valid.
- Quantification:
 - Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[\[15\]](#)
 - Prepare a calibration curve using standards of known concentrations of **1-methylquinolinium iodide**.
 - Determine the concentration of the saturated solution by interpolating its response on the calibration curve.
- Calculation:
 - Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

The following diagram outlines this mandatory experimental workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

The aqueous solubility of **1-methylquinolinium iodide** is a critical parameter defined by the thermodynamic balance between its crystal lattice energy and the hydration energy of its constituent ions. While specific data for the parent compound is sparse, a thorough understanding of the principles of dissolution and the factors that influence it—temperature and the common ion effect—allows researchers to predict its behavior. The rigorous application of the saturation shake-flask method provides a reliable means of quantifying this essential property, enabling the effective design of experiments and formulations in chemical and pharmaceutical development.

References

- PubChem. (n.d.). Quinolinium, 8-hydroxy-1-methyl-, iodide (1:1). National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Methylquinolinium. National Center for Biotechnology Information.
- Mokiner. (2025). 5-Amino-1-methylquinolinium Chloride.
- Wikipedia. (n.d.). Iodomethane.
- Mr. Key. (2020, April 7). TUTORIAL: Equilibrium - Molar Solubility and the Common Ion Effect [Video]. YouTube.
- Autech. (2025). How soluble is 5-Amino-1MQ Iodide? In which solvents are soluble or insoluble?.
- Natural Micron Pharm Tech. (n.d.). 5-Amino-**1-Methylquinolinium Iodide** (NNMTi) .
- Hubei Aoks Bio-Tech Co., Ltd. (n.d.). China 5-Amino-**1-Methylquinolinium Iodide** Manufacturers Suppliers Factory - High Quality.
- PubChem. (n.d.). NNMTi. National Center for Biotechnology Information.
- Dolezal, M., et al. (n.d.). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. National Center for Biotechnology Information.
- OpenStax Chemistry. (2021, August 29). Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1 [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). Water soluble macrocyclic host for recognition of N-methylquinolinium salts in water.
- Khan Academy. (2022, January 11). Free energy of dissolution | Applications of thermodynamics | AP Chemistry [Video]. YouTube.
- ResearchGate. (2025). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Ethylquininalinium Iodide, 97% (titr.).
- WebAssign. (n.d.). Thermodynamics of Salt Dissolution.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Chemistry LibreTexts. (2021, March 15). 11: Thermodynamics of Solubility.
- IOSR Journal. (n.d.). Solubility and Density of Silver Iodide in Water and DMF at Various Temperatures as Function of Potassium Iodide.
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载 CAS: 634-21-9 Name: 1-ethyl-2-[(1-ethyl-4(1H)-quinolylidene)methyl]quinolinium iodide.
- SciTechnol. (n.d.). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. 1-Methylquinolinium | C10H10N+ | CID 19849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-METHYLQUINOLINIUM IODIDE | 3947-76-0 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. webassign.net [webassign.net]
- 7. mokiner.com [mokiner.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Quinolinium, 8-hydroxy-1-methyl-, iodide (1:1) | C10H10INO | CID 200200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. scitechnol.com [scitechnol.com]

- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Foreword: The Quintessence of Solubility in Chemical Science]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211908#1-methylquinolinium-iodide-solubility-in-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com